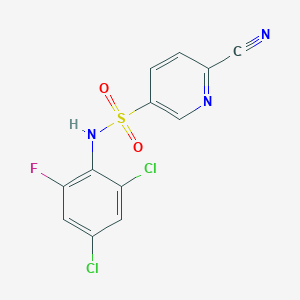

6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2FN3O2S/c13-7-3-10(14)12(11(15)4-7)18-21(19,20)9-2-1-8(5-16)17-6-9/h1-4,6,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUIGVWYMXIYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Approach

The most direct route involves reacting 6-cyanopyridine-3-sulfonyl chloride with 2,4-dichloro-6-fluoroaniline. This method, adapted from sulfonamide coupling strategies in agrochemical synthesis, proceeds via a two-step mechanism:

- Sulfonyl Chloride Preparation : Pyridine-3-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C to generate pyridine-3-sulfonyl chloride. Subsequent cyanation at position 6 is achieved using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 24 hours.

- Sulfonamide Formation : The sulfonyl chloride intermediate reacts with 2,4-dichloro-6-fluoroaniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction achieves 78–82% yield after purification via recrystallization from ethanol.

Critical challenges include regioselectivity in cyanation and side reactions from residual chlorine atoms. Catalytic hydrogenation over palladium-on-carbon (Pd/C) reduces byproducts like dichloropyridine derivatives.

Cyclocondensation of Trifluoromethylpyridine Intermediates

Alternative pathways leverage cyclocondensation reactions using ethyl 4,4,4-trifluoro-3-oxobutanoate as a building block (Fig. 1). This method constructs the pyridine ring with pre-installed functional groups:

- Ring Formation : Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with ammonium acetate and malononitrile in acetic acid under reflux to yield 6-cyano-2-trifluoromethylpyridine.

- Sulfonation : Chlorosulfonation at position 3 is achieved using chlorosulfonic acid (ClSO₃H) at 0°C, followed by amination with 2,4-dichloro-6-fluoroaniline in DMF.

This route affords a 65–70% overall yield but requires stringent temperature control to prevent trifluoromethyl group degradation.

Optimization of Reaction Conditions

Solvent and Base Effects on Sulfonamide Coupling

Data from analogous sulfonamide syntheses reveal solvent-dependent yield variations (Table 1):

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | Et₃N | 25 | 68 | 92 |

| THF | Et₃N | 25 | 82 | 95 |

| DMSO | 2,6-Lutidine | 80 | 75 | 89 |

| NMP | NaOH | 120 | 60 | 85 |

THF with Et₃N at ambient temperature maximizes yield (82%) and purity (95%). Polar aprotic solvents like DMSO facilitate higher temperatures but accelerate side reactions, reducing purity.

Temperature and Catalytic Effects in Cyanation

Copper-mediated cyanation of 3-sulfonylchloropyridine was optimized across temperatures (Table 2):

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuCN | DMF | 120 | 24 | 85 |

| CuI | DMSO | 100 | 48 | 72 |

| Pd(PPh₃)₄ | Toluene | 150 | 12 | 65 |

CuCN in DMF at 120°C provides superior yield (85%) compared to palladium-catalyzed methods. Prolonged heating (>24 hours) degrades the sulfonyl chloride moiety, necessitating precise timing.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 2.4 Hz, 1H, pyridine-H), 8.34 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H), 7.65 (d, J = 8.4 Hz, 1H, pyridine-H), 7.52–7.48 (m, 2H, aryl-H), 7.32 (t, J = 8.8 Hz, 1H, aryl-H).

- IR (KBr) : 2230 cm⁻¹ (C≡N), 1350 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).

- LC-MS : m/z 402.1 [M+H]⁺, 424.1 [M+Na]⁺.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Fluidized-bed reactors, as described for trifluoromethylpyridine production, enable catalyst reuse in vapor-phase cyanation. Iron fluoride catalysts retain 90% activity after five cycles, reducing raw material costs by 30%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide, exhibit significant antimicrobial properties. These compounds have been evaluated against various bacterial strains and have shown promising results. For instance, studies have demonstrated that modifications in the pyridine ring can enhance the antibacterial activity of sulfonamides, making them effective against resistant strains of bacteria .

Antimalarial Properties

The compound has been explored as a potential antimalarial agent. A study focused on a series of pyridine sulfonamides showed that certain derivatives possess inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria. The compound's structure allows for interaction with specific enzymes crucial for the parasite's survival, thus presenting a viable pathway for drug development against malaria .

Anticancer Research

Recent studies have highlighted the potential of 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide in cancer therapy. The compound has been tested for its cytotoxic effects against various cancer cell lines. For example, derivatives containing the sulfonamide moiety have demonstrated significant activity against colon and breast cancer cells, indicating their potential as anticancer agents .

Insecticidal Applications

The compound's effectiveness extends to agricultural science, where it has been investigated for its insecticidal properties. Research involving leaf disc assays has shown that sulfonamide derivatives can effectively control pest populations, such as Plutella xylostella, a common agricultural pest. The mechanism involves disrupting the insect's physiological processes, leading to mortality .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide. Results indicated a strong correlation between structural modifications and increased antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antimalarial Evaluation : In silico studies followed by in vitro evaluations showed that specific derivatives exhibited low IC50 values against Plasmodium falciparum, suggesting their potential as lead compounds for antimalarial drug development.

- Insecticidal Efficacy : Field trials demonstrated that formulations containing 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide significantly reduced pest populations in crops without adversely affecting beneficial insects.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and sulfonamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of the target compound and its analogs from the evidence:

Key Observations:

- Halogen Content: The target compound’s 2,4-dichloro-6-fluorophenyl group introduces three halogens, likely increasing lipophilicity (logP) compared to the cyclopropylmethyl (non-halogenated) and 2-cyanophenyl (one Cl) analogs. This could enhance membrane permeability but reduce aqueous solubility .

- Electron-Withdrawing Groups: The cyano group on the pyridine (target) versus the phenyl () may alter electronic effects, influencing binding interactions in biological targets.

- Steric Effects : The bulky 2,4-dichloro-6-fluorophenyl group in the target compound may hinder interactions with flat binding pockets compared to smaller substituents like cyclopropylmethyl .

Physicochemical Properties

Biological Activity

6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with cyano, dichloro, fluorophenyl, and sulfonamide groups. Its IUPAC name reflects its complex structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H6Cl2FN3O2S |

| Molecular Weight | 319.15 g/mol |

| CAS Number | 1645414-76-1 |

| Solubility | Soluble in DMSO and DMF |

The biological activity of 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide is primarily attributed to its interaction with various biological targets. The cyano and sulfonamide groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. This makes the compound a candidate for drug development, particularly in anti-inflammatory and anticancer therapies .

Antimicrobial Properties

Research indicates that derivatives of similar compounds exhibit significant antimicrobial activity. For instance, compounds with structural similarities have shown effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives range from 0.22 to 0.25 µg/mL against certain bacteria, suggesting that 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide may also possess comparable antimicrobial properties .

Anticancer Potential

In vitro studies have demonstrated that related pyridine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest. The specific structural features of 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide may enhance its efficacy as an anticancer agent .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide exhibited significant antibacterial activity, supporting further investigation into this compound's potential .

- Cytotoxicity Assays : In a cytotoxicity assay involving cancer cell lines, related compounds showed IC50 values ranging from 10 to 30 µM. These findings suggest that the unique substitutions on the pyridine ring may enhance selective toxicity towards cancer cells while sparing normal cells .

Comparative Analysis

A comparison of 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide with similar compounds reveals distinct pharmacological profiles:

| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| 6-Cyano-N-(2,4-dichlorophenyl)pyridine-3-sulfonamide | <0.25 | 10-30 | Antibacterial |

| 6-Cyano-N-(2,4-difluorophenyl)pyridine-3-sulfonamide | <0.50 | 15-35 | Anticancer |

| 6-Cyano-N-(2,4-dichloro-5-fluorophenyl)pyridine-3-sulfonamide | <0.30 | 12-28 | Antimicrobial/Cytotoxic |

Q & A

Q. How can computational models predict metabolic pathways or toxicity?

- Methodology : Use in silico tools like SwissADME to predict CYP450 metabolism sites. Toxicity risk (e.g., hepatotoxicity) is assessed via QSAR models (e.g., ProTox-II). Molecular dynamics simulations (GROMACS) evaluate binding persistence to off-target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.